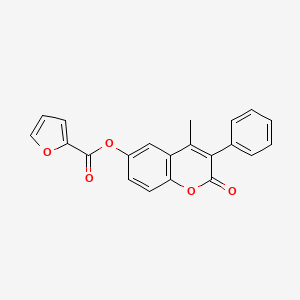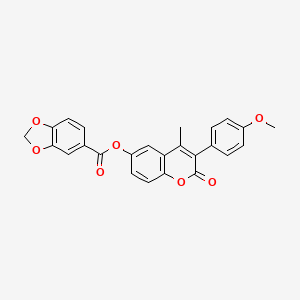![molecular formula C19H26N4O2S B11260092 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11260092.png)
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4-one core, an azepane ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the azepane ring: This step involves the reaction of the pyrido[2,3-d]pyrimidin-4-one core with an azepane derivative under suitable conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound shares the azepane ring but differs in its overall structure and functional groups.
AZEPAN-2-ONE: Another compound with an azepane ring, but with different functional groups and properties.
Uniqueness
2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1-ETHYL-5,7-DIMETHYL-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a pyrido[2,3-d]pyrimidin-4-one core with an azepane ring and various functional groups
属性
分子式 |
C19H26N4O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H26N4O2S/c1-4-23-17-16(13(2)11-14(3)20-17)18(25)21-19(23)26-12-15(24)22-9-7-5-6-8-10-22/h11H,4-10,12H2,1-3H3 |
InChI 键 |
KVABOUABHYEEDI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11260009.png)
![ethyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11260023.png)



![3-benzyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260042.png)
![3-benzyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260045.png)
![N-(2-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260057.png)


![N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260078.png)
![3-(3,5-Dimethoxyphenyl)-1-[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260080.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11260085.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260088.png)
